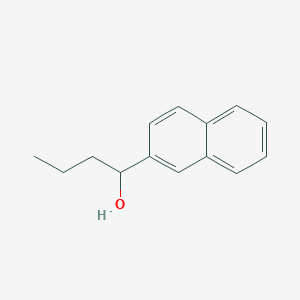

1-(2-Naphthyl)-1-butanol

Description

1-(2-Naphthyl)-1-butanol is a secondary alcohol featuring a naphthyl group attached to the first carbon of a butanol chain. The naphthyl group confers significant hydrophobicity and steric bulk, influencing its solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

1-naphthalen-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14-15H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGMTGAMQGTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-naphthylmagnesium bromide reacts with butanal to form the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form 1-(2-Naphthyl)-1-butane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 1-(2-Naphthyl)-1-butanone.

Reduction: 1-(2-Naphthyl)-1-butane.

Substitution: 1-(2-Naphthyl)-1-chlorobutane or 1-(2-Naphthyl)-1-bromobutane.

Scientific Research Applications

1-(2-Naphthyl)-1-butanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

1-(2-Naphthyl)ethanol

- Structure: Ethanol backbone with a 2-naphthyl group.

- Key Differences: Shorter carbon chain (C2 vs. C4 in 1-butanol derivatives) reduces hydrophobicity but retains steric bulk.

- Functional Insights: Acts as a competitive inhibitor of ethylbenzene dehydrogenase (EbDH), outperforming (S)-1-phenylethanol due to better fit in the enzyme’s hydrophobic binding pocket . Suggests that 1-(2-Naphthyl)-1-butanol may exhibit stronger inhibition than shorter-chain analogs due to enhanced hydrophobic interactions.

1-(2-Naphthyl)-2-propanol

- Structure: Propanol backbone with a 2-naphthyl group.

- Key Differences: Branched chain (secondary alcohol) vs. linear chain in 1-butanol derivatives.

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- Structure: Butanol backbone with a nitrosamine and pyridyl group.

- Key Differences: The pyridyl and nitrosamine groups confer carcinogenicity, unlike the non-nitrosated naphthyl group in this compound.

- Functional Insights: NNAL is a potent carcinogen targeting the lung and pancreas in rats, highlighting how substituent groups drastically alter biological activity . this compound’s lack of nitrosamine groups likely reduces carcinogenic risk but may limit its metabolic interactions.

1-(2-Methylenecyclopropyl)-1-phenyl-1-butanol

- Structure: Butanol backbone with a methylenecyclopropyl and phenyl group.

- Functional Insights: The strained cyclopropane moiety may enhance electrophilic reactivity, making this compound more suitable for synthetic applications than this compound .

Research and Application Insights

- Enzyme Interactions: The naphthyl group’s hydrophobicity enhances binding in hydrophobic enzyme pockets, as seen in EbDH inhibition by 1-(2-naphthyl)ethanol . For this compound, the longer chain may improve binding affinity but reduce solubility in aqueous systems.

- Synthetic Challenges: Microbial production of 1-butanol derivatives (e.g., via E. coli) requires engineered pathways for high titers . The naphthyl group in this compound may complicate microbial synthesis due to toxicity or insolubility.

- Safety Profile: Unlike NNAL, this compound lacks nitrosamine groups, suggesting lower carcinogenicity.

Biological Activity

1-(2-Naphthyl)-1-butanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to a butanol chain, which contributes to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structural integrity and function.

- π-π Interactions: The naphthalene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their activity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

Another investigation focused on the anticancer effects of this compound on MCF-7 cells. The results showed that treatment with the compound led to a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.